molecular formula C19H21N3O4 B2838136 3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one CAS No. 1260591-02-3

3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one

Cat. No. B2838136
CAS RN: 1260591-02-3
M. Wt: 355.394
InChI Key: GQSAZGXNZMGMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of pyrrole derivatives and has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Mechanism of Action

The mechanism of action of 3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. The compound has also been shown to inhibit the activity of certain transcription factors that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one are diverse. The compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to possess antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one in lab experiments is its wide range of biological activities. The compound has been found to exhibit antimicrobial, anti-inflammatory, and antitumor properties, making it a versatile tool for researchers. Additionally, the compound is relatively easy to synthesize, making it readily available for use in lab experiments.
One of the limitations of using 3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one. One area of research is the development of more potent analogs of the compound with improved biological activity. Another area of research is the investigation of the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the compound's potential use as a lead compound for the development of new drugs warrants further investigation.

Synthesis Methods

The synthesis of 3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one involves the condensation of 4-methoxybenzaldehyde and 3-imidazol-1-ylpropan-1-ol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with 2,4-pentanedione to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

The scientific research application of 3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one is vast and varied. The compound has been extensively studied for its antimicrobial activity against a wide range of bacteria and fungi. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antitumor activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

3-acetyl-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13(23)16-17(14-4-6-15(26-2)7-5-14)22(19(25)18(16)24)10-3-9-21-11-8-20-12-21/h4-8,11-12,17,24H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSAZGXNZMGMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CCCN3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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